Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Description
Chemical Structure: The compound consists of a pyridine ring substituted at the 4-position with a methyl group connected via an amine linkage to a 2,2,6,6-tetramethylpiperidin-4-yl moiety. This hindered amine structure confers steric protection to the nitrogen atom, reducing its basicity and enhancing stability .
Applications: Such hindered amines are widely used as light stabilizers in polymers, corrosion inhibitors, and intermediates in pharmaceutical synthesis . The pyridine group may enhance UV absorption and coordination properties compared to aliphatic analogues.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-5-7-16-8-6-12/h5-8,13,17-18H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVAFLCWSUARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190273 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626213-16-9 | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Pyridin-3-ylmethyl Derivatives
Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS sc-331729) differs by the pyridine substitution at the 3-position. This positional change alters electronic properties and steric interactions. For example:
Aliphatic Substituted Analogues
a) Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 66545-46-8)
- Structure : Replaces the pyridinylmethyl group with an isopropyl chain.
- Properties : Lower molecular weight (198.35 g/mol vs. ~241.35 g/mol for the target compound) and higher hydrophobicity due to the aliphatic group .
- Applications : Primarily used as a synthetic intermediate in agrochemicals rather than polymer stabilization .
b) Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 63738-29-4)
Aromatic and Heterocyclic Analogues
a) N-(4-Fluorobenzyl)-2,2,6,6-tetramethylpiperidin-4-amine
- Structure : Substitutes pyridine with a fluorobenzyl group.
- Properties : Enhanced electron-withdrawing effects from fluorine may improve thermal stability but reduce solubility in polar solvents .
b) (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent | Price (500 mg) |
|---|---|---|---|---|
| Pyridin-4-ylmethyl-(TMP-4-yl)-amine | sc-331729 | ~241.35 | 4-Pyridinylmethyl | $248.00 |
| Pyridin-3-ylmethyl-(TMP-4-yl)-amine | sc-331729 | ~241.35 | 3-Pyridinylmethyl | $248.00 |
| Isopropyl-(TMP-4-yl)-amine | 66545-46-8 | 198.35 | Isopropyl | Discontinued |
| Ethyl-(TMP-4-yl)-amine | 63738-29-4 | 184.32 | Ethyl | N/A |
| N-(4-Fluorobenzyl)-(TMP-4-yl)-amine | 626212-92-8 | ~276.39 | 4-Fluorobenzyl | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine?
- Methodology : The synthesis typically involves multi-step reactions, including N-alkylation and protection/deprotection strategies. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity during alkylation steps. Catalysts such as KCO or CsCO are critical for optimizing yields. Protecting groups (e.g., Boc) may be used to prevent side reactions in the piperidine ring .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of similar piperidine derivatives .
- NMR spectroscopy (1H/13C) confirms substitution patterns and purity.
- Mass spectrometry validates molecular weight and fragmentation pathways.
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (N or Ar) at -20°C. Avoid exposure to moisture and light, which can degrade secondary amines. Stability studies on analogous tetramethylpiperidine derivatives recommend desiccants and humidity-controlled environments .
Q. Which purification techniques are most effective for this amine?
- Methodology :
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted precursors.
- Recrystallization from ethanol or methanol yields high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
**How can structure-activity relationship (SAR) studies be designed for analogues of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
